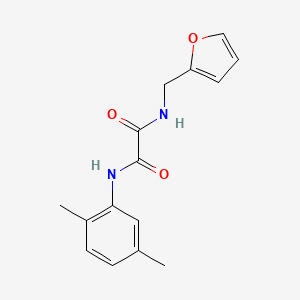
N-(2,5-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMFEDA and is a member of the diamide family. DMFEDA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
科学的研究の応用
DMFEDA has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, DMFEDA has been studied for its potential as an anticancer agent and as a modulator of ion channels. In agriculture, DMFEDA has been studied for its potential as a plant growth regulator and as a pesticide. In materials science, DMFEDA has been studied for its potential as a polymer additive and as a component in electronic devices.
作用機序
The mechanism of action of DMFEDA is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of cell proliferation. DMFEDA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to modulate the activity of potassium channels, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
DMFEDA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of ion channels, and the induction of apoptosis. DMFEDA has also been shown to have antioxidant activity and to protect cells from oxidative damage. In addition, DMFEDA has been shown to have anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DMFEDA has several advantages for laboratory experiments, including its high purity and stability. It is also relatively easy to synthesize using standard laboratory techniques. However, DMFEDA has some limitations, including its low solubility in water and its potential toxicity. Careful attention must be paid to the concentration and exposure time of DMFEDA in laboratory experiments to ensure the safety of researchers and to avoid potential artifacts in experimental results.
将来の方向性
There are several future directions for research on DMFEDA, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent and as a modulator of ion channels, and the exploration of its potential applications in agriculture and materials science. In addition, further studies are needed to elucidate the mechanism of action of DMFEDA and to investigate its potential for use in combination therapies for cancer and other diseases.
Conclusion:
In conclusion, DMFEDA is a chemical compound that has potential applications in various fields, including medicinal chemistry, agriculture, and materials science. DMFEDA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions. Further research is needed to fully understand the potential of DMFEDA and to develop new applications for this compound.
合成法
DMFEDA can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 2-furylmethylamine. Another method involves the reaction of 2,5-dimethylphenyl isocyanate with 2-furylmethyl alcohol followed by the addition of ethylenediamine. The synthesis of DMFEDA requires careful attention to reaction conditions, such as temperature and pH, to ensure the formation of the desired product.
特性
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-6-11(2)13(8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJXNRMUIVYBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)


![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)